molecular formula C10H13N5O3S B12069306 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol

5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol

Cat. No.: B12069306
M. Wt: 283.31 g/mol
InChI Key: VLRCFULRQZKFRM-UHFFFAOYSA-N
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Description

5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes an aminopurine moiety, a hydroxymethyl group, and a sulfanyl-substituted oxolane ring. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol involves multiple steps, each requiring specific reaction conditionsIndustrial production methods often involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying nucleic acid interactions and enzyme mechanisms. In medicine, it has potential therapeutic applications due to its ability to interact with biological targets. Additionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The aminopurine moiety allows it to bind to nucleic acids and proteins, influencing their structure and function. The hydroxymethyl and sulfanyl groups further modulate its reactivity and binding properties, enabling it to participate in various biochemical processes .

Comparison with Similar Compounds

When compared to similar compounds, 5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol stands out due to its unique combination of functional groups. Similar compounds include other aminopurine derivatives and sulfanyl-substituted oxolanes, but none possess the same combination of properties that make this compound particularly versatile and valuable in research and industrial applications .

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-sulfanyloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(19)6(17)4(1-16)18-10/h2-4,6-7,10,16-17,19H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRCFULRQZKFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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